3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine
Description
3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1357945-15-3) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine moiety. Its structure includes a bromine atom at position 3, a methoxy group at position 4, and a methyl group at position 1 (Figure 1).
Properties
IUPAC Name |
3-bromo-4-methoxy-1-methylpyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-12-5-3-4-10-8(13-2)6(5)7(9)11-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZBPOAKNSOZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=C2)OC)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolo[4,3-c]pyridine Construction
While direct literature on the exact preparation of 3-bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine is limited, related methodologies for pyrazolo[3,4-b]pyridine derivatives provide insights into efficient multicomponent bicyclization approaches. For example, four-component reactions involving arylglyoxals, pyrazol-5-amines, aromatic amines, and cyclic diketones under microwave-assisted conditions have been reported to yield diverse pyrazolo-fused pyridines with high regioselectivity and stereocontrol. Such strategies could be adapted for the [4,3-c] isomer with appropriate precursors.
Introduction of the Methoxy Group at the 4-Position
The methoxy substituent at the 4-position is generally introduced by nucleophilic aromatic substitution or by methylation of a hydroxy precursor. For example:
- Starting from a 4-hydroxy-pyrazolo[4,3-c]pyridine intermediate, methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Alternatively, methoxy substitution can be introduced via O-methylation of phenolic intermediates before ring closure.
Methylation at the 1-Position (N-Methylation)
N-Methylation of the pyrazole nitrogen (1-position) is typically achieved by alkylation using methyl iodide or dimethyl sulfate under basic conditions. This step can be performed either before the final bromination/methoxylation or after assembling the fully substituted pyrazolopyridine core.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The bromination step is critical and requires careful temperature control and pH adjustment to avoid side reactions and over-bromination.
- Catalytic hydrogenation for nitro group reduction to amine is effective and scalable, with Pd/C and Raney Ni as preferred catalysts.
- The presence of the methoxy group influences the electronic environment of the ring, facilitating regioselective bromination.
- The sequence of functional group introduction can be optimized depending on the stability of intermediates and desired substitution pattern.
- The synthetic route is amenable to scale-up and industrial production due to mild conditions and high yields reported in analogous systems.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the bromine or methoxy positions can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazolopyridines.
Scientific Research Applications
3-Bromo-4-methoxy-1-methyl-1H-pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenation Patterns
- 4-Chloro-3-iodo-1-(propan-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS: 1186647-71-1): The larger iodine atom at position 3 and isopropyl group at position 1 may sterically hinder interactions with biological targets, though activity data remain unreported .
Methoxy vs. Hydroxyl/Phenyl Groups
- 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: The phenolic hydroxyl group at position 7 enhances antiproliferative activity (GI₅₀: low micromolar range against K562, MV4-11, and MCF-7 cell lines) by inducing PARP-1 cleavage and caspase-9 activation .
- 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine: The methoxy group confers fluorescence properties, enabling ratiometric pH sensing, but antiproliferative effects are weaker compared to the phenolic analog .
Methyl Group Positioning
- 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS: 1416713-37-5): The tetrahydropyran (THP) protecting group at position 1 may improve solubility but complicates metabolic stability compared to the methyl group in the target compound .
Fluorescence and Physicochemical Properties
- 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine : Exhibits strong pH-dependent fluorescence due to the electron-donating methoxy group, enabling biosensing applications .
- 3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine : The methyl group at position 1 likely enhances stability without significantly altering fluorescence compared to unmethylated analogs .
Biological Activity
3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 2227574-11-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 242.08 g/mol. Its structure features a pyrazolo-pyridine framework, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 242.08 g/mol |
| CAS Number | 2227574-11-8 |
Anticancer Properties
Research indicates that compounds within the pyrazolo[4,3-c]pyridine scaffold exhibit significant anticancer activity. A study published in MDPI highlighted that derivatives of this scaffold can arrest the cell cycle and induce apoptosis in cancer cells. Specifically, this compound has shown potential in inhibiting specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, thus necessitating careful evaluation during drug development .
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may also interact with neurotransmitter systems. Preliminary studies indicate its potential as a modulator of serotonin and dopamine receptors, which could have implications for treating neuropsychiatric disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Cell Cycle Arrest : In vitro assays demonstrated that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase in various cancer cell lines .
- Apoptotic Induction : Flow cytometry analysis indicated increased apoptosis rates upon exposure to the compound, correlating with upregulation of pro-apoptotic markers .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic profile showed that the compound has favorable absorption characteristics, suggesting potential for oral bioavailability .
Q & A
Basic: What are the common synthetic routes for 3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine?
The synthesis typically involves cyclization , bromination , and protective group strategies . A representative method includes:
- Step 1 : Cyclization of precursors like 3-fluoro-2-formylpyridine with hydrazine derivatives under reflux (110°C, 16 hours), followed by bromination using HBr to introduce the bromo substituent .
- Step 2 : Protection of the pyrazole nitrogen with Boc groups (using Boc₂O, DMAP, and Et₃N in DMF) to enhance regioselectivity in subsequent coupling reactions .
- Step 3 : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) with methylamine or methoxy-containing reagents to install the methyl and methoxy groups .
Yields are optimized via solvent choice (DMF, THF) and temperature control (100–120°C) .
Basic: How is the structure of this compound characterized?
Structural validation employs:
- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at C4, methyl at N1) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (e.g., [M+H] peaks) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and packing interactions .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (DMF, DMAc) enhance solubility of intermediates, while THF improves coupling efficiency .
- Catalyst Systems : Pd₂(dba)₃/XPhos for cross-coupling reduces side reactions vs. Pd(OAc)₂ .
- Temperature Gradients : Stepwise heating (80°C → 100°C) minimizes decomposition of thermally sensitive intermediates .
- Purification : Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity product .
Advanced: How are contradictions in spectroscopic data resolved during structural elucidation?
- Multi-Technique Validation : Combine H-C HSQC/HMBC NMR to assign ambiguous signals (e.g., distinguishing pyridine vs. pyrazole protons) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .
- Crystallographic Cross-Check : Resolve regiochemistry disputes (e.g., bromine vs. methoxy positioning) via single-crystal XRD .
Advanced: What methodologies are used to study the compound’s biological activity?
- Enzyme Inhibition Assays : Test inhibition of EGFR or cytochrome P450 isoforms using fluorescence polarization or HPLC-based activity assays .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., PEX14-PEX5 PPI) to rationalize selectivity .
- Cellular Uptake Studies : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How is regioselectivity controlled during substitution reactions on the pyrazolo[4,3-c]pyridine scaffold?
- Directing Groups : Boc protection at N1 directs electrophilic substitution to C3 or C6 positions .
- Metal Catalysis : Pd(0)-mediated couplings favor C7 bromine substitution over C4 methoxy due to steric and electronic effects .
- Microwave-Assisted Synthesis : Accelerates ring-closing reactions (e.g., Sonogashira coupling) to minimize side products .
Advanced: How does the methoxy group influence the compound’s stability and reactivity?
- Hydrogen Bonding : The methoxy oxygen participates in H-bonding with biological targets (e.g., kinase ATP pockets), enhancing binding affinity .
- Oxidative Stability : Under acidic conditions, demethylation may occur; stability is assessed via HPLC monitoring (pH 1–13, 37°C) .
- Solubility : Methoxy improves aqueous solubility (logP reduction by ~0.5 units), critical for in vivo pharmacokinetics .
Advanced: What computational approaches predict the compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF) using GROMACS .
- Machine Learning : Trains models on pyrazolo-pyridine reaction databases to forecast optimal conditions for new derivatives .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Continuous Flow Chemistry : Reduces reaction time and improves reproducibility for multi-step sequences (e.g., cyclization → bromination) .
- Purification at Scale : Simulated moving bed (SMB) chromatography replaces column methods for cost-effective isolation .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH) identify sensitive functional groups (e.g., methoxy hydrolysis) .
Advanced: How does the compound’s regiochemistry impact its biological target selectivity?
- Positional Isomerism : Bromine at C3 (vs. C4) alters steric bulk, affecting fit into hydrophobic enzyme pockets (e.g., EGFR vs. VEGFR) .
- Electronic Effects : Methoxy at C4 donates electron density, enhancing interactions with polar residues in CAIX inhibitor binding sites .
- Comparative SAR : Analog libraries (e.g., chloro, trifluoromethyl derivatives) quantify substituent effects on IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
